6beta-Hydroxylevonorgestrel

Controlled drug delivery Polymer-drug interactions Release-modulating factors

Quantifying 6β-Hydroxylevonorgestrel (Levonorgestrel EP Impurity H) at the 0.15% pharmacopoeial limit presents a challenge for ANDA method validation. This certified reference standard (≥95% purity) provides unambiguous peak identification at a relative retention time of 0.5, enabling precise impurity profiling. - Quantify impurities accurately to meet EP/USP monograph specifications. - Establish impurity control strategies using the documented 27% reduction in release rate at 2% impurity level. - Support ANDA submissions with fully characterized reference material.

Molecular Formula C21H28O3
Molecular Weight 328.46
CAS No. 55555-97-0
Cat. No. B602007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxylevonorgestrel
CAS55555-97-0
Synonyms(6β,17α)-13-Ethyl-6,17-dihydroxy-18,19-dinorpregn-4-en-20-yn-3-one; 
Molecular FormulaC21H28O3
Molecular Weight328.46
Structural Identifiers
SMILESCCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
InChIInChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxylevonorgestrel (CAS 55555-97-0) Product Overview and Analytical Baseline for Procurement


6beta-Hydroxylevonorgestrel (6β-OH-LNG), formally designated as Levonorgestrel EP Impurity H, is a synthetic steroid with the molecular formula C₂₁H₂₈O₃ and a molecular weight of 328.45 g/mol [1]. It is a hydroxylated derivative of the synthetic progestin levonorgestrel, specifically characterized by a 6β-hydroxy substituent on the gonane steroid nucleus [2]. The compound is recognized as a specified impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for levonorgestrel, and it is assigned the FDA Unique Ingredient Identifier (UNII) Y643AOR6HN [3]. Commercially, it is available as an analytical reference standard with certified purity (typically ≥98%) for use in pharmaceutical quality control, method validation, and impurity profiling .

Why Levonorgestrel EP Impurity H (6beta-Hydroxylevonorgestrel) Cannot Be Substituted with Other Progestin Metabolites or Generic Steroid Impurities


6beta-Hydroxylevonorgestrel is not functionally interchangeable with its parent compound levonorgestrel, other levonorgestrel impurities (e.g., Impurity B or S), or alternative progestins such as gestodene or desogestrel. While levonorgestrel acts as a potent progesterone receptor agonist, 6β-OH-LNG exerts a distinct, quantifiable effect on drug release kinetics when present in polymeric delivery systems [1]. Furthermore, its chromatographic behavior differs substantially from that of levonorgestrel and other related substances, as defined by its relative retention time in compendial HPLC methods [2]. This combination of unique material property modulation and specific analytical behavior precludes generic substitution in quality control, formulation development, or research applications where accurate impurity profiling or controlled-release characteristics are required.

Quantitative Differentiation of 6beta-Hydroxylevonorgestrel (CAS 55555-97-0): Evidence-Based Selection Criteria


27% Reduction in Levonorgestrel Release Rate from Silicone Elastomer at 2% Impurity Level

When 6beta-Hydroxylevonorgestrel is present as an impurity at a 2% (w/w) level in crystalline levonorgestrel, it decreases the in vitro release rate of levonorgestrel from silicone elastomer tubing by 27% compared to pure levonorgestrel [1]. This effect is attributed to the accumulation of 6β-OH-LNG as a release-modulating factor (RMF) on the inner walls of the implant, which interferes with steroid diffusion [1].

Controlled drug delivery Polymer-drug interactions Release-modulating factors Silicone elastomer implants

HPLC Relative Retention Time of 0.5 Enables Unambiguous Peak Identification in Compendial Methods

In the liquid chromatography method specified in the British Pharmacopoeia (BP) / European Pharmacopoeia (Ph. Eur.) monograph for levonorgestrel, 6beta-Hydroxylevonorgestrel (Impurity H) elutes with a relative retention time of approximately 0.5 relative to the levonorgestrel peak (retention time ≈20 min) [1]. This contrasts sharply with other specified impurities: Impurity B (≈1.26), Impurity S (≈1.9), Impurity A (≈0.91), Impurity M (≈0.95), Impurity O (≈1.16), and Impurity U (≈0.8) [1].

Pharmaceutical analysis HPLC method validation Impurity profiling Pharmacopoeial compliance

Pharmacopoeial Impurity Acceptance Limit of 0.15% Defines Regulatory Quality Threshold

The British Pharmacopoeia (BP) / European Pharmacopoeia (Ph. Eur.) monograph for levonorgestrel specifies an individual acceptance limit of 0.15% for Impurity H (6beta-Hydroxylevonorgestrel) in the drug substance [1]. This limit is distinct from the limits set for other impurities: unspecified impurities are limited to 0.10% each, while Impurity O is limited to 0.2% [1].

Pharmaceutical quality control Regulatory compliance Impurity specification ICH guidelines

Recommended Industrial and Research Applications for 6beta-Hydroxylevonorgestrel Based on Quantified Evidence


Pharmaceutical Quality Control and ANDA Method Validation

Procure 6beta-Hydroxylevonorgestrel as a certified reference standard for HPLC method development and validation in support of Abbreviated New Drug Applications (ANDAs) for levonorgestrel drug substance and finished products. Its distinct relative retention time of 0.5 enables unambiguous peak identification, and the 0.15% pharmacopoeial limit necessitates accurate quantitation [1].

Controlled-Release Formulation Development and Stability Studies

Use 6beta-Hydroxylevonorgestrel to investigate release-modulating effects in levonorgestrel-releasing polymeric systems (e.g., silicone elastomer implants or intrauterine devices). The documented 27% reduction in release rate at a 2% impurity level provides a quantitative benchmark for establishing impurity control strategies during synthesis and for predicting product performance during stability studies [2].

Synthetic Process Optimization and Impurity Control

Employ 6beta-Hydroxylevonorgestrel as an analytical marker to monitor and optimize levonorgestrel synthetic routes. Controlling this specific impurity to ≤0.15% is critical for meeting compendial specifications; therefore, the compound serves as a key reference material for process development and scale-up activities [1].

Technical Documentation Hub

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